molecular formula C11H14O2 B085764 Benzyl isobutyrate CAS No. 103-28-6

Benzyl isobutyrate

Cat. No.: B085764
CAS No.: 103-28-6
M. Wt: 178.23 g/mol
InChI Key: UIKJRDSCEYGECG-UHFFFAOYSA-N
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Description

Benzyl isobutyrate is an organic compound classified as an ester. It is formed from the reaction between benzyl alcohol and isobutyric acid. This compound is known for its pleasant, fruity, and jasmine-like odor, making it a popular choice in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl isobutyrate can be synthesized through the esterification reaction between benzyl alcohol and isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of benzyl alcohol and isobutyric acid into a reactor, along with the acid catalyst. The reaction mixture is then heated under reflux, and the ester product is separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Benzyl isobutyrate, like other esters, can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into benzyl alcohol and isobutyric acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Reduction: this compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

Scientific Research Applications

Benzyl isobutyrate has several applications in scientific research and industry:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant odor. .

Comparison with Similar Compounds

Uniqueness: Benzyl isobutyrate is unique due to its specific combination of benzyl alcohol and isobutyric acid, resulting in a distinct fruity and jasmine-like odor. This makes it particularly valuable in the fragrance industry, where it is used to create unique and appealing scents.

Properties

IUPAC Name

benzyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKJRDSCEYGECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047602
Record name Benzyl 2-methylpropanoate
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a fresh, fruity-floral odour
Record name Phenylmethyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031250
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Record name Benzyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/748/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

229.00 to 230.00 °C. @ 760.00 mm Hg
Record name Phenylmethyl 2-methylpropanoate
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Solubility

insoluble in water and glycerin, soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/748/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.000-1.006
Record name Benzyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/748/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

103-28-6
Record name Benzyl isobutyrate
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Record name Benzyl isobutyrate
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Record name Benzyl isobutyrate
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Record name Propanoic acid, 2-methyl-, phenylmethyl ester
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Record name Benzyl isobutyrate
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Record name BENZYL ISOBUTYRATE
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Record name Phenylmethyl 2-methylpropanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Benzyl Isobutyrate?

A1: this compound is an ester with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. [] While the provided abstracts don't delve into detailed spectroscopic data, its structure can be inferred as an ester formed from benzyl alcohol and isobutyric acid.

Q2: Are there any known catalytic applications of this compound?

A2: While this compound itself might not be a catalyst, one study explores its transformation via the inverse Tishchenko reaction. [] This reaction typically involves the disproportionation of an aldehyde into an ester, catalyzed by metal alkoxides. Further research is needed to ascertain if this compound participates in any specific catalytic processes.

Q3: Is there any information available regarding the environmental impact or degradation of this compound?

A4: The provided research abstracts do not offer insights into the environmental impact or degradation pathways of this compound. [, , , , , ] Given its use in fragrances, understanding its environmental fate, including potential bioaccumulation or toxicity, would be crucial.

Q4: What are the historical milestones and research context surrounding this compound?

A5: The provided abstracts offer a glimpse into the historical research on this compound. One study from 1967 explores the adducts formed by the reaction of Dimethylketen with diarylnitrones, resulting in a complex molecule containing a this compound moiety. [] This suggests early interest in the compound's reactivity and potential applications in organic synthesis. Later research, while not directly focused on this compound, highlights its use as a fragrance ingredient and the associated safety assessments. [, , ] This underscores the compound's historical evolution from a subject of synthetic organic chemistry to a commercially relevant fragrance material.

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